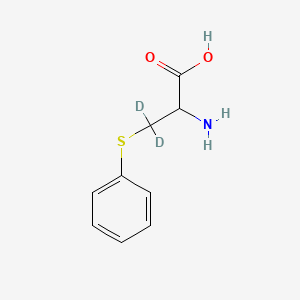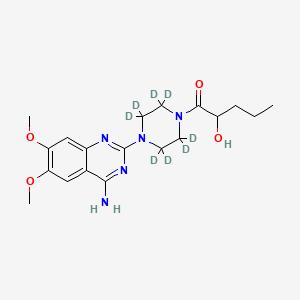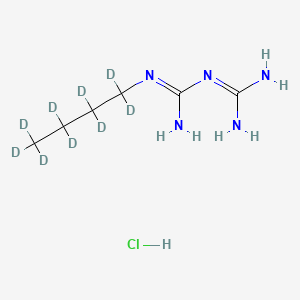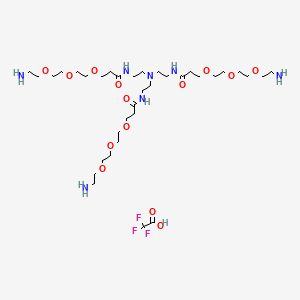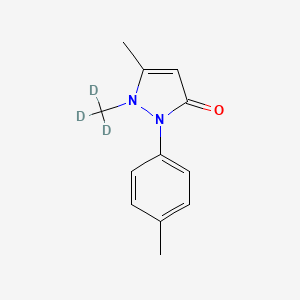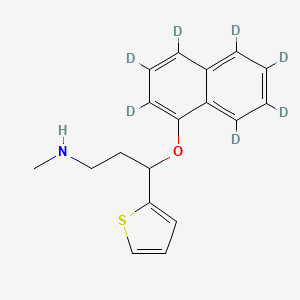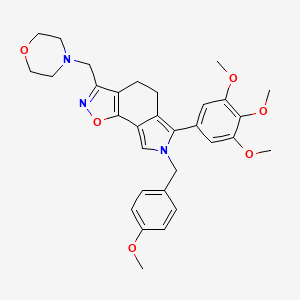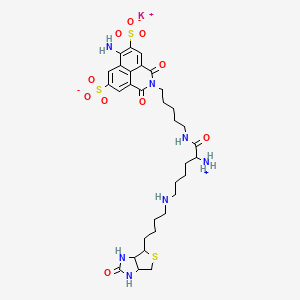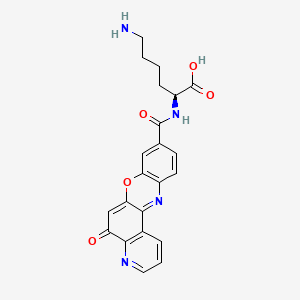
3-O-Benzyl Estriol-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl Estriol-d1 is a deuterated derivative of 3-O-Benzyl Estriol. This compound is primarily used in scientific research due to its unique properties and stability. The deuterium atom in place of a hydrogen atom provides enhanced stability and allows for more precise analytical measurements.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estriol-d1 typically involves the benzylation of estriol followed by deuteration. The benzylation process involves the reaction of estriol with benzyl chloride in the presence of a base such as sodium hydroxide. The deuteration step involves the replacement of a hydrogen atom with a deuterium atom, often using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzyl Estriol-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may regenerate the parent alcohol.
Scientific Research Applications
3-O-Benzyl Estriol-d1 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies involving hormone receptor interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various medical conditions.
Industry: Utilized in the quality control of pharmaceutical products and in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-O-Benzyl Estriol-d1 involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the compound’s effects on the target cell .
Comparison with Similar Compounds
- Estriol
- 3-O-Benzyl Estriol
- Estradiol
- Estrone
Comparison: 3-O-Benzyl Estriol-d1 is unique due to the presence of a deuterium atom, which provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where accuracy and stability are paramount.
Properties
Molecular Formula |
C25H30O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24+,25+/m1/s1/i24D |
InChI Key |
GDUPBUZZJUIEDX-HFDWBIECSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


